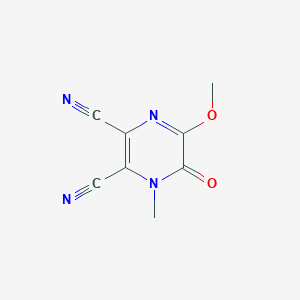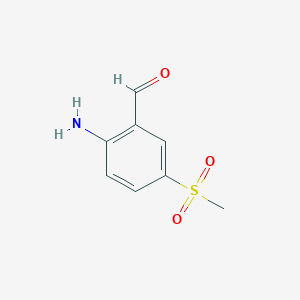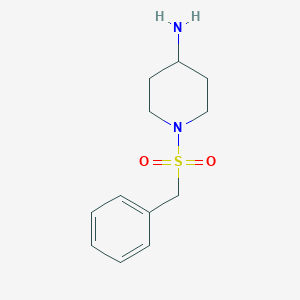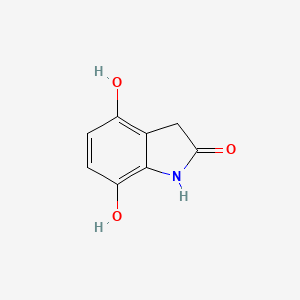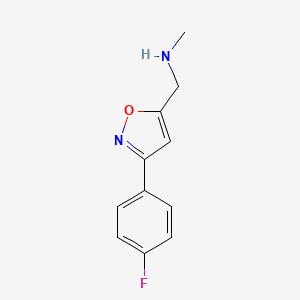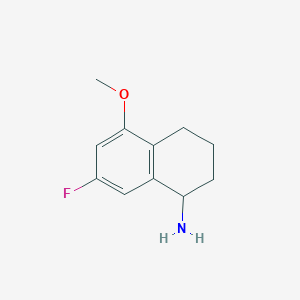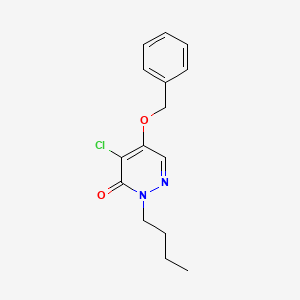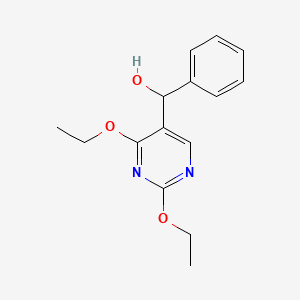
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol is an organic compound that features a pyrimidine ring substituted with ethoxy groups at the 2 and 4 positions, and a phenylmethanol group at the 5 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol typically involves the reaction of 2,4-diethoxypyrimidine with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
- (2,4-Dimethoxypyrimidin-5-yl)(phenyl)methanol
- (2,4-Diaminopyrimidine) derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
(2,4-Diethoxypyrimidin-5-yl)(phenyl)methanol is unique due to its specific substitution pattern on the pyrimidine ring. The presence of ethoxy groups at the 2 and 4 positions, along with a phenylmethanol group at the 5 position, imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
92870-46-7 |
|---|---|
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
(2,4-diethoxypyrimidin-5-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18N2O3/c1-3-19-14-12(10-16-15(17-14)20-4-2)13(18)11-8-6-5-7-9-11/h5-10,13,18H,3-4H2,1-2H3 |
InChI 键 |
YMNSJEXAIBBVCQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=NC=C1C(C2=CC=CC=C2)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)

